1-Propyl-1h-pyrazol-5(4h)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7-8/h4H,2-3,5H2,1H3 |
InChI Key |
DOEMUQSUNMPUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Propyl 1h Pyrazol 5 4h One
Strategic Approaches to Pyrazolone (B3327878) Ring System Construction for 1-Propyl-1h-pyrazol-5(4h)-one
The foundational pyrazolone ring is a versatile pharmacophore, and its synthesis has been a subject of extensive research. The primary and most conventional method for constructing the pyrazolone core involves the reaction of a β-ketoester with a hydrazine (B178648) derivative. ijpsr.combohrium.com In the specific case of this compound, this would involve the condensation of propylhydrazine (B1293729) with an appropriate β-ketoester, such as ethyl acetoacetate (B1235776).
Cyclocondensation Reactions in the Formation of this compound
Cyclocondensation reactions represent a cornerstone in the synthesis of pyrazole (B372694) derivatives. mdpi.com This approach typically involves the reaction of a bidentate nucleophile, like a hydrazine, with a 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The reaction between a hydrazine and a β-ketoester is a classic example, leading directly to the pyrazolone ring. ijpsr.com For the synthesis of this compound, propylhydrazine would react with ethyl acetoacetate. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions. For instance, a microwave-assisted method has been developed for the synthesis of trisubstituted pyrazoles via the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate without the need for a base or other additives. rsc.orgrsc.org This highlights a move towards more efficient and environmentally benign synthetic protocols.
Heterocyclization Reactions as Pathways to this compound
Heterocyclization reactions are a broad class of reactions that form a heterocyclic ring system. In the context of pyrazolone synthesis, this can involve the cyclization of a pre-formed linear precursor. For example, α,β-alkynyl phenylhydrazones can undergo intramolecular cyclization to form pyrazole derivatives. mdpi.com This process starts with the nucleophilic addition of a hydrazine to a carbonyl group conjugated with a triple bond. mdpi.com
Another approach involves the reaction of hydrazine derivatives with acetylenic ketones, a method known for over a century, which can sometimes lead to a mixture of regioisomers. mdpi.commdpi.com More recent developments have focused on achieving high regioselectivity. For instance, a one-pot synthesis of 3,5-disubstituted pyrazoles has been reported from the reaction of phenylacetylene, aromatic aldehydes, molecular iodine, and hydrazines. nih.gov Additionally, pyrazole-4-carbaldehydes have been utilized as versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems through intermolecular heterocyclization with different amines or cyanamide. semanticscholar.org
Multi-Component Reaction (MCR) Approaches to this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Several MCRs have been developed for the synthesis of pyrazolone derivatives. researchgate.netarabjchem.org
A common MCR strategy for pyranopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine. tandfonline.com In this sequence, the pyrazolone ring is often generated in situ from the hydrazine and β-ketoester. tandfonline.commdpi.com
Tandem Knoevenagel-Michael Reactions for this compound Scaffold Assembly
A prominent MCR for the synthesis of bis-pyrazolone derivatives involves a tandem Knoevenagel condensation followed by a Michael addition. nih.govresearchgate.netnih.gov In this reaction, a pyrazolone reacts with an aldehyde to form a reactive enone (Knoevenagel adduct). nih.gov This intermediate then undergoes a Michael addition by a second molecule of the pyrazolone to yield the final 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) product. nih.govresearchgate.net This reaction can often be performed under mild, catalyst-free conditions. nih.govresearchgate.net
The efficiency of this tandem reaction has been demonstrated in various contexts, including the synthesis of medicinally relevant compounds and for bioconjugation to generate antibody-drug conjugates. nih.gov Visible light has also been employed to promote this transformation, offering a green and sustainable approach. nih.govscienceopen.comacs.org
Catalytic Strategies in the Synthesis of this compound and Related Compounds
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems have been applied to the synthesis of pyrazolones.
For the tandem Knoevenagel-Michael reaction, a wide array of catalysts have been explored, including solid acid catalysts like silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), which allow for solvent-free conditions and catalyst recyclability. acs.org Other catalysts such as ceric ammonium (B1175870) nitrate, melamine (B1676169) trisulfonic acid, and various ionic liquids have also been successfully employed. nih.govscienceopen.com
Organocatalysis in Pyrazolone Synthesis Relevant to this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of pyrazolone chemistry, organocatalysts have been utilized to achieve high enantioselectivity in various transformations.
For instance, bifunctional squaramide organocatalysts have been employed in the asymmetric Mannich reaction of N-Boc ketimines derived from pyrazolin-5-ones with pyrazolones, affording amino-bis-pyrazolone products in excellent yields and stereoselectivities. jyu.fi Similarly, pseudo-enantiomeric squaramide catalysts have been used for the enantioselective Strecker reaction of pyrazolone-derived ketimines to produce chiral α-aminonitrile derivatives. rsc.org Organocatalysts have also been applied in the synthesis of spirocyclic pyrazolone-ferrocene hybrids with potential medicinal applications. rsc.org Furthermore, a robust pyrrolidine-BzOH salt has been shown to catalyze a one-pot three-component reaction to synthesize 1,3-diarylallylidene pyrazolones through a sequential double condensation. acs.org
Metal-Mediated and Metal-Free Synthetic Protocols for this compound
The synthesis of pyrazole derivatives can be achieved through both metal-mediated and metal-free pathways. While metal catalysts like copper, gold, and ruthenium have been employed in the synthesis of various pyrazoline and pyrazole structures, an increasing emphasis is being placed on developing metal-free alternatives to enhance the environmental friendliness of the processes. nih.govorganic-chemistry.orgnih.gov
Metal-Mediated Synthesis: Transition metals are often used to catalyze the formation of the pyrazole ring. For instance, copper-catalyzed reactions, such as the [3+2] cycloaddition of hydrazines with alkynoates, offer a convenient method for producing substituted pyrazoles with good yields and high regioselectivity. organic-chemistry.org Similarly, ruthenium catalysts can be used for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines. organic-chemistry.org Gold catalysts have also been utilized in the cyclization of N-propargylic β-enaminones to form 1-pyrrolines, a related heterocyclic structure. nih.gov
Metal-Free Synthesis: Metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact. scielo.org.zascielo.org.za One common metal-free method involves the condensation of β-keto esters with hydrazine or its derivatives. bohrium.comrjpbcs.com For example, the reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) is a well-established route to produce 3-methyl-1H-pyrazol-5(4h)-one. rjpbcs.com
Another notable metal-free approach is the one-pot, three-component reaction of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds, which proceeds through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition, using molecular oxygen as a green oxidant. organic-chemistry.org Iodine-mediated oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Furthermore, catalyst-free multicomponent reactions in magnetized distilled water have been shown to be effective for the synthesis of bis-pyrazolone derivatives, achieving high yields. scielo.org.zascielo.org.za
A variety of catalysts, often Lewis acids, have been employed to promote the synthesis of pyrazolone derivatives. For instance, silica-supported zinc chloride (SiO2/ZnCl2) has been used as a recyclable catalyst for the green synthesis of substituted pyrazolone derivatives. ias.ac.in Other catalysts, such as cerium(IV) sulfate, have also been utilized to facilitate the reaction between aryl aldehydes and 1-phenyl-3-methyl-5-pyrazolone. ijpsr.com
Table 1: Comparison of Catalysts in the Synthesis of Pyrazolone Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| SiO2/ZnCl2 | Substituted aromatic aldehyde, ethyl acetoacetate, 2,4-dinitrophenylhydrazine | Water or Ethanol | 60 °C | 86-94 | ias.ac.in |
| Ce(SO4)2·4H2O | Aryl aldehydes, 1-phenyl-3-methyl-5-pyrazolone | Water/Ethanol | - | High | ijpsr.com |
| Guanidine hydrochloride | Hydrazine hydrate/phenyl hydrazine, ethyl acetoacetate, aromatic aldehydes | Water | Reflux | 82-92 | researchgate.net |
| Alum (KAl(SO4)2∙12H2O) | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, carbonyl compound | Solvent-free | 60 °C | Excellent | mdpi.com |
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of pyrazolone derivatives aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods.
Solvent-free reactions, often referred to as solid-state reactions, offer significant environmental benefits by eliminating the use of hazardous organic solvents. These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. tandfonline.com
One approach involves heating a mixture of an aldehyde, ethyl acetoacetate, and phenylhydrazine (B124118) or hydrazine hydrate with a catalyst under solvent-free conditions. tandfonline.com For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s has been achieved with high yields by heating the reactants at 90°C in the presence of an ionic liquid catalyst. tandfonline.com Another example is the use of alum as a reusable and non-toxic catalyst for the synthesis of 1H-pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4h)-one and a carbonyl compound at 60 °C under solvent-free conditions. mdpi.com A novel magnetic catalyst has also been employed for the solvent-free synthesis of bis(pyrazolyl)methanes at 90 °C. samipubco.com
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.comdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazolone derivatives. mdpi.comdergipark.org.trresearchgate.net
For example, a one-pot, solvent-free microwave-assisted reaction has been developed for the preparation of 4-arylidenepyrazolone derivatives, with reactions completing in as little as 10 minutes at 420 W, yielding products in the range of 51-98%. mdpi.com In another study, 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones were obtained by reacting ethyl acetate (B1210297) with 1-phenylhydrazine under microwave irradiation for 2-4 minutes. dergipark.org.tr The synthesis of pyrazole-containing imidazoles, oxazoles, and thiadiazoles has also been achieved using microwave irradiation, highlighting the versatility of this method. ekb.eg
Table 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives
| Reactants | Power/Temp | Time | Solvent | Yield (%) | Reference |
| Phenylhydrazine, Ethyl acetoacetate, Aromatic aldehyde | 420 W | 10 min | Solvent-free | 51-98 | mdpi.com |
| Ethyl acetate, 1-Phenylhydrazine | - | 2-4 min | - | - | dergipark.org.tr |
| 3-methyl-1-phenyl-1H-pyrazol-5(4h)-one, Aldehydes | 300 W | 3 min | Solvent-free | 90-96 | researchgate.net |
The use of alternative and benign reaction media is a cornerstone of green chemistry. Magnetized distilled water (MDW) has been investigated as an eco-friendly solvent for the synthesis of pyrazolone derivatives. scielo.org.zascielo.org.za
Research has shown that MDW can act as a suitable solvent for the catalyst-free, multicomponent reaction to prepare bis-pyrazolone derivatives. scielo.org.zascielo.org.za In this method, the reaction of an aldehyde with 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one in MDW at 80 °C resulted in high to excellent yields (85-95%) within 75-120 minutes. scielo.org.za The magnetic field is believed to play a role in promoting the formation of the enolate intermediate of the pyrazolone. scielo.org.zascielo.org.za This approach offers several advantages, including being environmentally friendly, cost-effective, and having a simplified workup procedure. scielo.org.zascielo.org.za
Visible light has also been utilized as a green and sustainable energy source to promote the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in a catalyst-free protocol. nih.govacs.org
Chemical Reactivity and Mechanistic Studies of 1 Propyl 1h Pyrazol 5 4h One
Tautomeric Equilibria and Their Influence on the Reactivity of 1-Propyl-1h-pyrazol-5(4h)-one
This compound, like other 1-substituted pyrazol-5-ones, can exist in three principal tautomeric forms: the CH form (this compound), the OH form (1-propyl-1H-pyrazol-5-ol), and the NH form (1-propyl-1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these tautomers is a critical determinant of the molecule's reactivity and is significantly influenced by factors such as the solvent's polarity and the nature of substituents.
The existence of these tautomers creates distinct reactive sites within the molecule.
CH Form : This form features a reactive methylene (B1212753) group at the C-4 position, flanked by a carbonyl group and a C=N double bond. This makes the C-4 protons acidic and susceptible to deprotonation, rendering the C-4 position highly nucleophilic. This is the key reactive site for condensation reactions.
OH Form : This aromatic, phenolic-like tautomer makes the C-4 position highly susceptible to electrophilic substitution reactions, similar to phenols. The pyrazole (B372694) ring in this form is electron-rich. nih.govnih.gov
In nonpolar solvents, the equilibrium may shift, but in many synthetic applications, the reactivity observed can be explained by the interconversion between the CH and OH forms. For instance, electrophilic attack occurs at C-4, indicative of the OH tautomer's reactivity, while condensation reactions with aldehydes and ketones occur at the same C-4 position, which is characteristic of the CH tautomer's active methylene group. nih.govglobalresearchonline.net
Electrophilic Transformations of the this compound Ring System
The pyrazolone (B3327878) ring, particularly in its OH tautomeric form, is activated towards electrophilic attack, with the C-4 position being the most nucleophilic and common site for substitution. nih.govgoogle.com
Halogenation and Nitro-Substitution Reactions
The C-4 position of pyrazol-5-ones is readily halogenated. For instance, pyrazoles can be halogenated at the C-4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com While direct examples for this compound are not abundant in readily available literature, the asymmetric chlorination of the analogous (S)-4-chloro-1,3-diphenyl-4-propyl-1H-pyrazol-5(4H)-one has been reported, demonstrating the feasibility of introducing a halogen at this position. rsc.org
The Vilsmeier-Haack reaction, which involves an electrophilic formylating agent, simultaneously introduces a formyl group at C-4 and a chlorine atom at C-5 when starting from a pyrazol-5-one. nih.gov This highlights the susceptibility of the ring to electrophilic attack and concurrent substitution.
Nitration of the pyrazole ring also typically occurs at the C-4 position. globalresearchonline.netgoogle.com The synthesis of related compounds such as 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is achieved through nitration using a mixture of concentrated nitric and sulfuric acids, indicating that the propyl-substituted pyrazole ring can undergo nitration under standard conditions. A patent describes a process for synthesizing 4-nitro-1-methyl-3-n-propyl pyrazole-5-carboxamide by dissolving the starting amide in an organic solvent and adding a nitration mixture, which proceeds under mild conditions. google.com The existence of compounds like 5-Chloro-4-nitro-1-propyl-1H-pyrazole further confirms that the propyl-substituted pyrazole ring can sustain both nitration and chlorination. nih.gov
Trifluoromethylthiolation of Pyrazolin-5-ones and Analogous Reactivity of this compound
Trifluoromethylthiolation introduces the important SCF₃ group onto a molecule. Research has shown that pyrazolin-5-ones can be effectively trifluoromethylthiolated at the C-4 position. A bismuth(III)-promoted method using trifluoromethanesulfenamide has been developed for this purpose.
In a study, 1-Phenyl-3-propyl-1H-pyrazol-5(4H)-one was successfully reacted to yield its 4-((trifluoromethyl)thio) derivative. The reaction proceeds efficiently, demonstrating that the C-4 position of a propyl-substituted pyrazolone is reactive towards electrophilic trifluoromethylthiolating agents.
| Reactant | Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 1-Phenyl-3-propyl-1H-pyrazol-5(4H)-one | N-(Trifluoromethylthio)aniline | BiCl₃ (10 mol%), DCE, 50 °C, 12h | 1-Phenyl-3-propyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 90% | google.com |
This reactivity is general for various substituted pyrazolin-5-ones, including those with halogen substituents, which allows for further synthetic modifications. google.com
Nucleophilic Attack and Addition Reactions on this compound
While the most common reactions involve the nucleophilicity of the pyrazolone at C-4, the ring system itself contains electrophilic sites susceptible to nucleophilic attack. The carbonyl carbon (C-5) is a primary site for such reactions. Although specific examples involving this compound are not extensively documented in dedicated studies, general principles of carbonyl chemistry suggest its reactivity.
Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are known to attack the electrophilic carbon of a carbonyl group. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This type of reaction would involve the nucleophilic addition to the C-5 carbonyl of the pyrazolone. The initial product would be a tetrahedral alkoxide intermediate, which upon acidic workup would yield a tertiary alcohol at the C-5 position. This would transform the pyrazolone into a 5-hydroxy-5-substituted-pyrazol-1-ine derivative. However, such reactions are limited if the nucleophile is also a strong base, as it may deprotonate the active methylene group at C-4 instead. libretexts.org
Additionally, ring-opening reactions can occur under certain conditions. For instance, the reaction of pyrazoles with nucleophiles can lead to ring opening, though this is more studied in fused systems like pyrazaboles or activated systems like 1H-pyrazol-5-amines. rsc.orgscholaris.casci-hub.se The reaction of chromones with hydrazine (B178648), for example, involves a nucleophilic attack at C-2 leading to the opening of the pyran ring and subsequent re-cyclization to form a pyrazole. nih.gov While not a direct reaction on the pyrazolone itself, it illustrates a pathway of nucleophilic attack and ring transformation in related heterocyclic systems.
Condensation Reactions Involving the Active Methylene Group of this compound
The most characteristic reaction of this compound involves the high reactivity of its C-4 methylene group. The acidity of the protons at this position facilitates deprotonation, creating a potent carbon nucleophile that readily participates in condensation reactions with various electrophiles, most notably carbonyl compounds.
Knoevenagel Condensation Derivatives of this compound
The Knoevenagel condensation is a cornerstone of pyrazolone chemistry, enabling the formation of a C=C bond at the C-4 position. This reaction typically involves heating the pyrazolone with an aldehyde or ketone in the presence of a basic catalyst like piperidine (B6355638) or an acidic catalyst such as acetic acid. rsc.org The resulting products are 4-alkylidene or 4-arylmethylene pyrazol-5-ones, which are valuable scaffolds in medicinal chemistry and dye manufacturing.
Research has documented the Knoevenagel condensation of propyl-substituted pyrazolones with a variety of aldehydes. For example, 1,2-dihydro-1-phenyl-3-propylpyrazol-5-one has been condensed with 3-formylchromone in the presence of acetic acid. rsc.org In another instance, a propyl-substituted pyrazolone was reacted with a heterocyclic aldehyde in refluxing glacial acetic acid to yield the corresponding methylene-bridged product. These reactions often proceed cleanly and in high yields, sometimes enhanced by non-conventional methods like microwave or ultrasonic irradiation. rsc.orgscholaris.ca
The general scheme for this reaction is as follows:
This compound + R-CHO --(Catalyst)--> 4-(R-methylene)-1-propyl-1H-pyrazol-5(4H)-one
Below is a table summarizing representative Knoevenagel condensation reactions involving propyl-substituted pyrazolones.
| Pyrazolone Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Reference |
| 1,2-Dihydro-1-phenyl-3-propylpyrazol-5-one | 3-Formylchromone | Acetic Acid | 4-(4-Oxo-4H-chromon-3-yl)methylene-1-phenyl-3-propyl-1H-pyrazol-5(4H)-one | rsc.org |
| 1,2-Dihydro-1-phenyl-3-propylpyrazol-5-one | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Acetic Acid | 4-((1-Phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-3-propyl-1H-pyrazol-5(4H)-one | rsc.org |
| 2-(2,3-Dimethylphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one | 3-(5-Bromothiophen-2-yl)-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | Glacial Acetic Acid | (4E)-4-((3-(5-Bromothiophen-2-yl)-1-(2,3-dimethylphenyl)-1H-pyrazol-4-yl)methylene)-1-(2,3-dimethylphenyl)-3-propyl-1H-pyrazol-5(4H)-one |
Rearrangement Reactions of the this compound Scaffold
The pyrazolone ring system, the core of this compound, is a versatile scaffold capable of undergoing a variety of rearrangement reactions. These transformations, often triggered by heat, light, or chemical reagents, lead to significant structural modifications and the formation of diverse heterocyclic products. Mechanistic studies have revealed that these rearrangements can proceed through various pathways, including sigmatropic shifts, electrocyclizations, and the involvement of reactive intermediates.
One notable class of rearrangements involves sigmatropic shifts. For instance, thermal [1s, 5s] sigmatropic shifts have been observed in fused pyrazole systems, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov Another important category is the nih.govresearchgate.net-Wittig-type rearrangement, which has been studied in propargyl/allyl-oxy-pyrazolones. mdpi.comnih.gov These reactions are typically base-promoted and proceed through a concerted mechanism, leading to the formation of new carbon-carbon bonds. mdpi.com
Photochemical rearrangements also play a significant role in the chemistry of pyrazole derivatives. Irradiation can induce transformations such as the conversion of pyrazole derivatives into imidazoles. researchgate.net Another example is the photochemical rearrangement of isoxazoles, which can serve as a synthetic route to pyrazoles through the generation of ketenimine intermediates. nih.gov
Thermally induced rearrangements are also common. For example, the thermal rearrangement of 3H-pyrazoles can lead to the formation of 4H-pyrazoles and N-methylpyrazoles through competitive methyl migrations. cdnsciencepub.com In some cases, a Dimroth-like rearrangement can occur, as seen in the thermal conversion of a kinetically favored pyrazole-tetrazole framework to its more stable thermodynamic isomer. acs.org
The following table summarizes key research findings on the rearrangement reactions of the pyrazolone scaffold.
| Reaction Type | Substrate Type | Conditions | Product(s) | Reference(s) |
| Thermal Rearrangement | 3,3-dimethyl-4,5-diphenyl-3H-pyrazole | Heat | 4H-pyrazoles and N-methylpyrazoles | cdnsciencepub.com |
| [1s, 5s] Sigmatropic Shift | Fused pyrazoles with pendant alkynes | Heat (80 °C) | Spirocyclic pyrazoles | nih.gov |
| nih.govresearchgate.net-Wittig-Type Rearrangement | Propargyl/allyl-oxy-pyrazolones | Base (e.g., K₂CO₃) | 4-hydroxy-4-(propa-1,2-dienyl)pyrazol-5-ones | mdpi.comnih.gov |
| Dimroth-like Rearrangement | 1-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-5-amine | Heat (reflux) | N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine | acs.org |
| Photochemical Rearrangement | Pyrazole derivatives | Irradiation (UV light) | Imidazoles | researchgate.net |
| Thio-Claisen Rearrangement | Pyrrole and pyrazole sulfoxides | Tf₂O, CH₂Cl₂, -78 to 60 °C (Microwave) | ortho-allylated pyrroles and pyrazoles | acs.org |
| researchgate.netresearchgate.net Sigmatropic Rearrangement | N-propargylhydrazones | Pt-catalysis | Highly functionalized pyrazoles | organic-chemistry.org |
Theoretical and Computational Investigations of 1 Propyl 1h Pyrazol 5 4h One
Quantum Chemical Calculations for Electronic Structure Analysis of 1-Propyl-1h-pyrazol-5(4h)-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties through the examination of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).
The electronic properties are largely dictated by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required for electronic excitation. nih.gov For pyrazolone (B3327878) derivatives, the HOMO is often localized on the pyrazolone ring and any electron-donating substituents, while the LUMO is distributed across the heterocyclic ring and electron-withdrawing groups. nih.gov
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netcram.comchemrxiv.org These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In pyrazolone structures, the carbonyl oxygen and the nitrogen atoms of the pyrazole (B372694) ring are typically the most electron-rich areas, representing likely sites for electrophilic attack or hydrogen bond acceptance. cram.comchemrxiv.org Conversely, the hydrogen atoms, particularly any N-H protons, are electron-deficient and act as hydrogen bond donors. cram.com
| Parameter | Representative Value (eV) | Significance |
| EHOMO | -6.1 to -6.4 | Electron-donating ability nih.gov |
| ELUMO | -0.9 to -1.3 | Electron-accepting ability nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.2 | Chemical reactivity and kinetic stability nih.govnih.gov |
| Electronegativity (χ) | 3.5 to 3.8 | Tendency to attract electrons |
| Global Hardness (η) | 2.2 to 2.6 | Resistance to change in electron distribution nih.gov |
| Global Softness (S) | 0.19 to 0.23 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | >1.5 | Propensity to accept electrons doi.org |
Note: The data in this table are representative values for pyrazolone derivatives based on published computational studies and are intended to be illustrative for this compound. nih.govnih.govdoi.org
Conformational Analysis and Stability Studies of this compound
The conformational flexibility of this compound arises from two main factors: the rotation of the N-propyl group and the potential for tautomerism within the pyrazolone ring system.
Conformational analysis involves studying the energetics of rotation around single bonds. For the propyl group attached to the nitrogen atom, rotation around the N-CH₂ and CH₂-CH₂ bonds leads to different spatial arrangements (conformers) with varying steric energies. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. The specific rotational barriers and the most stable conformer can be determined computationally by mapping the potential energy surface as a function of the dihedral angles.
A more significant aspect of the stability of pyrazol-5-ones is their existence in different tautomeric forms. bas.bgresearchgate.net For a 1-substituted pyrazol-5-one, three primary tautomers are possible: the CH form (4,5-dihydro-1H-pyrazol-5-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one). bas.bgresearchgate.net The relative stability of these tautomers is highly influenced by the nature of the substituents, the solvent, concentration, and temperature. bas.bgresearchgate.netresearchgate.net
Computational studies, often using DFT or ab initio methods, can predict the relative energies of these tautomers in the gas phase and in different solvents (using continuum solvent models). researchgate.netresearchgate.net For many 1-substituted pyrazol-5-ones, the CH form is often found to be the most stable in nonpolar solvents, while polar and protic solvents can shift the equilibrium towards the OH and NH forms due to favorable hydrogen bonding interactions. researchgate.netresearchgate.net The presence of the propyl group at the N1 position is expected to influence the electronic distribution and, consequently, the tautomeric equilibrium.
| Tautomeric Form | General Stability Trend (Gas Phase) | Influence of Solvent |
| CH (4,5-dihydro) | Often most stable | Favored in nonpolar solvents researchgate.net |
| NH (2,4-dihydro) | Intermediate stability | Population can increase in polar solvents |
| OH (Pyrazol-5-ol) | Often least stable in gas phase | Stabilized by protic, hydrogen-bonding solvents researchgate.net |
Note: The relative stabilities are general trends observed for 1-substituted pyrazol-5-ones and may vary for the specific compound this compound. researchgate.netresearchgate.net
Molecular Dynamics Simulations to Elucidate Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. nih.govrdd.edu.iq For this compound, MD simulations can elucidate how the molecule interacts with itself (in condensed phases like crystals) and with solvent molecules (in solution). uantwerpen.betandfonline.com
In a simulated environment, such as a box of water or another solvent, MD tracks the trajectories of all atoms over time, governed by a force field that describes the inter- and intramolecular forces. doi.org This allows for the analysis of non-covalent interactions, which are crucial for understanding the compound's physical properties and behavior.
Key intermolecular interactions for this compound that can be studied with MD include:
Hydrogen Bonding: The pyrazolone ring contains hydrogen bond donors (N-H in the NH tautomer) and acceptors (the carbonyl oxygen and the second ring nitrogen). cardiff.ac.uk MD simulations can determine the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other pyrazolone molecules. nih.govmdpi.comresearchgate.net
Hydrophobic Interactions: The propyl group introduces a nonpolar, hydrophobic character to the molecule. MD simulations can reveal how these groups interact with nonpolar solvents or how they are shielded from aqueous environments through aggregation or specific orientations.
π-π Stacking: The pyrazole ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. MD can assess the prevalence and geometry of such stacking in condensed phases.
Solvation Structure: The simulations can provide a detailed picture of the solvation shell around the molecule, showing the preferred location and orientation of solvent molecules and calculating properties like the radial distribution function for different atoms. rdd.edu.iq
These simulations are vital for bridging the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment. nih.govresearchgate.net
Computational Prediction of Reaction Pathways and Mechanistic Intermediates for this compound Transformations
Computational chemistry, particularly DFT, is extensively used to investigate reaction mechanisms, predict the feasibility of reaction pathways, and characterize transient species like transition states and intermediates. doi.orgrsc.org
For this compound, computational methods can be applied to understand its synthesis. A common route to such compounds involves the condensation reaction of a β-ketoester with a substituted hydrazine (B178648), in this case, propylhydrazine (B1293729). DFT calculations can map out the entire reaction energy profile for this transformation. This involves:
Reactant Complex Formation: Modeling the initial interaction between the β-ketoester and propylhydrazine.
Nucleophilic Attack: Calculating the energy barrier for the attack of the hydrazine nitrogen onto one of the carbonyl carbons of the ester.
Intermediate Identification: Characterizing the structure and stability of tetrahedral intermediates formed during the reaction. researchgate.net
Cyclization and Dehydration: Modeling the intramolecular cyclization step and the subsequent elimination of water and alcohol molecules to form the pyrazolone ring.
By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. doi.orgrsc.org For example, calculations can clarify which carbonyl group of the β-ketoester is preferentially attacked and the precise sequence of bond-forming and bond-breaking events. Such studies provide a detailed, step-by-step picture of the transformation that is often inaccessible through experimental means alone. rsc.orggrowingscience.com
Derivatization Strategies and Structural Modifications of the 1 Propyl 1h Pyrazol 5 4h One Core
Substitutions at the Nitrogen Atoms of 1-Propyl-1h-pyrazol-5(4h)-one
The pyrazole (B372694) ring contains two nitrogen atoms, designated N1 and N2. In the parent compound, the N1 position is already substituted with a propyl group. Further substitution reactions, such as alkylation, typically occur at the N2 position. The N-alkylation of pyrazoles can be achieved under basic conditions, where the pyrazole nitrogen is deprotonated, followed by the addition of an alkyl halide electrophile. semanticscholar.org Alternative methods utilizing Brønsted acid catalysis with trichloroacetimidate (B1259523) electrophiles have also been developed for synthesizing N-alkyl pyrazoles. semanticscholar.org
While the N1 position is occupied, further reaction at this site is less common but can lead to the formation of pyrazolium (B1228807) salts. For instance, alkylation of a related pyrazole derivative with methyl iodide resulted in the formation of a pyrazolium salt in excellent yield. nih.gov These reactions highlight the nucleophilic character of the pyrazole nitrogen atoms, allowing for the introduction of diverse substituents that can modulate the compound's chemical and physical properties.
Table 1: Representative N-Alkylation Reactions of Pyrazole Derivatives Note: These examples illustrate general pyrazole N-alkylation principles applicable to the this compound core.
| Starting Pyrazole | Alkylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazole Derivative | Alcohol or Derivative | Crystalline Aluminosilicate | N-Alkylpyrazole | google.comgoogle.com |
| 4-Chloropyrazole | 1-Phenylethyl Trichloroacetimidate | Camphorsulfonic acid (CSA), Dry DCE, rt | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | semanticscholar.org |
| Benzo[e]pyrazolo[1,5-a]azepine | Methyl Iodide | - | Pyrazolium Salt Derivative | nih.gov |
Modifications at the Carbonyl Group of this compound
The carbonyl group at the C5 position is a key site for chemical modification. One of the most common transformations is thionation, the conversion of the carbonyl (C=O) group to a thiocarbonyl (C=S) group. This is typically achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. rjpbcs.commdpi.com The thionation of a related 4-acylpyrazolone with Lawesson's reagent in toluene (B28343) at elevated temperatures resulted in the formation of the corresponding 4-thioacetylpyrazol-5-thione in high yield, demonstrating the feasibility of this transformation on the pyrazolone (B3327878) ring. mdpi.com
Another significant reaction involving the C5 position is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org When a pyrazolone is treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted formamide (B127407) like DMF), the enol form of the pyrazolone reacts. researchgate.netcambridge.orgmdpi.com This process results in the conversion of the C5-hydroxyl group into a chloro substituent and simultaneous formylation at the C4 position, yielding a 5-chloro-4-formylpyrazole derivative. mdpi.com This bifunctional product serves as a valuable intermediate for further synthesis, particularly for annulation reactions. mdpi.comrsc.org
Functionalization at Exocyclic Positions of the this compound Ring
The most reactive exocyclic position on the this compound ring is the C4 carbon. This CH2 group is an "active methylene" group, flanked by the C5-carbonyl and the N1-propyl groups, which makes its protons acidic and the carbon nucleophilic upon deprotonation.
A cornerstone reaction at this position is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group with aldehydes or ketones, typically under basic catalysis (e.g., piperidine). sigmaaldrich.comwikipedia.org This reaction leads to the formation of a C4-C=C double bond, yielding 4-alkylidene or 4-arylmethylene derivatives. rjpbcs.com These unsaturated products are themselves versatile intermediates. For instance, they can undergo a subsequent Michael addition with a second molecule of the pyrazolone to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s. researchgate.net
The C4 position is also susceptible to other electrophilic substitutions:
Coupling with Diazonium Salts: Reaction with aryldiazonium salts in a basic medium yields 4-(aryldiazenyl) derivatives, which are highly colored compounds. rjpbcs.com
C-H Sulfenylation: Modern methods allow for the direct formation of a C-S bond at the C4 position. For example, CuI-catalyzed sulfenylation of 1-aryl-pyrazolones has been achieved using elemental sulfur as the sulfur source. researchgate.net
Table 2: Examples of Knoevenagel Condensation with Pyrazolone Derivatives Note: The following reactions were performed on 3-methyl-1-phenyl-2-pyrazolin-5-one, but similar reactivity is expected for this compound.
| Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Piperidine (B6355638) / Ethanol | 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |
| 2-Methoxybenzaldehyde | Piperidine / Ethanol | 2-(2-Methoxybenzylidene)thiobarbituric acid enone | wikipedia.org |
| Various Aldehydes | None (Solvent-free) | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | researchgate.net |
Annulation Reactions Leading to Fused Heterocyclic Systems Containing the this compound Moiety
The reactive sites on the this compound ring make it an excellent precursor for annulation reactions, where a new ring is fused onto the pyrazole core. These reactions often utilize derivatives obtained from the functionalizations described above.
Pyrazolo[3,4-b]pyridines: This fused system is of significant interest in medicinal chemistry. mdpi.com One synthetic route involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov An alternative and highly effective strategy employs 5-chloro-4-formylpyrazole derivatives (obtained via the Vilsmeier-Haack reaction). Reaction of these intermediates with various aromatic amines, in a reaction analogous to the Friedländer annulation, leads to the formation of the 1H-Pyrazolo[3,4-b]quinoline core. mdpi.com
Pyrazolo[3,4-d]pyridazines: The pyridazine (B1198779) ring can be constructed by reacting a pyrazolone bearing functional groups at the C4 and C5 positions with hydrazine (B178648). For example, cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a related fused system. nih.gov More directly, a 4-acyl pyrazolone can react with hydrazine to form the fused pyridazine ring.
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[4,3-c]pyridines: These isomers can also be synthesized from pyrazolone precursors. The condensation of 3-aminopyrazolone with 2-pyrone derivatives has been shown to produce both pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-ones. researchgate.net The synthesis of 2H-pyrazolo[4,3-c]pyridin-3-ones has been achieved through the interaction of 1-alkyl-3-alkoxycarbonylpiperidin-4-ones with phenylhydrazine (B124118), indicating the versatility of pyrazolone chemistry in constructing diverse fused systems. researchgate.net
Palladium-Catalyzed Annulations: Modern catalytic methods have expanded the scope of annulation reactions. A Pd-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to create tricyclic pyrazolo-2-benzazepines, demonstrating a sophisticated approach to building complex fused structures. nih.govacs.org
Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Precursors | Key Reaction | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | 5-Chloro-4-formylpyrazole + Aromatic Amine | Friedländer-type Annulation | mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ortho-amino ester of pyrazole + Nitrile | Cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridin-3-one | 3-Aminopyrazolone + 2-Pyrone derivative | Condensation/Cyclization | researchgate.net |
| Pyrazolo[1,5-a]pyrimidin-2(1H)-one | 3-Aminopyrazolone + 2-Pyrone derivative | Condensation/Cyclization | researchgate.net |
| Benzo[e]pyrazolo[1,5-a]azepine | 1-Benzylpyrazole + Alkyne | Pd-catalyzed [5+2] Annulation | nih.govacs.org |
Broader Chemical Applications and Roles of 1 Propyl 1h Pyrazol 5 4h One and Its Derivatives
1-Propyl-1h-pyrazol-5(4h)-one as a Versatile Synthetic Intermediate
Pyrazolone (B3327878) derivatives, including this compound, are recognized for their utility as synthetic tools in the design of various bioactive molecules. ijpsr.com Their structure, featuring a five-membered lactam ring with two nitrogen atoms and a ketone group, provides multiple reactive sites for chemical modification. ijpsr.com This makes them highly valuable as intermediates in the synthesis of more complex organic structures. The versatility of the pyrazole (B372694) core allows for the preparation of a wide range of derivatives, making it a privileged scaffold in medicinal and combinatorial chemistry. ijpsr.commdpi.com
Precursor in the Synthesis of Complex Organic Molecules
The pyrazolone framework is a fundamental starting point for constructing a variety of complex organic molecules. For instance, pyrazolones can be functionalized to create precursors for a range of heterocyclic compounds. ijpsr.com A general example of this is the condensation reaction between a pyrazolone, such as this compound, and other reagents to form more elaborate structures. While specific examples for the 1-propyl derivative are not detailed in the provided results, the general reactivity of pyrazolones is well-established. For example, the reaction of 1-phenyl-3-methyl-5-pyrazolone with aryl aldehydes can yield complex derivatives, showcasing the potential of the pyrazolone ring system in organic synthesis. ijpsr.com
Applications of the this compound Scaffold in Material Science
The pyrazole scaffold is not only significant in organic synthesis but also plays a crucial role in the development of new materials. mdpi.comresearchgate.net The inherent properties of the pyrazole ring, which can be tuned by substituting different functional groups, make it an attractive component for materials with specific functions. researchgate.net
Building Blocks for Luminescent and Fluorescent Agents
Substituted pyrazoles have demonstrated significant potential as luminescent and fluorescent agents. nih.govglobalresearchonline.net While isolated pyrazole does not exhibit notable photophysical properties, appropriate substitutions on the ring can lead to compounds with interesting luminescent characteristics. researchgate.net These properties are valuable in various applications, including the development of brightening agents and materials for organic light-emitting diodes (OLEDs). nih.gov The pyrazole core's ability to be incorporated into larger conjugated systems allows for the fine-tuning of its electronic and photophysical properties.
Precursors for Dyes and Pigments
Pyrazolone derivatives have a long history of use as precursors for dyes and pigments. ijpsr.com The reactivity of the pyrazolone ring allows for the introduction of chromophoric groups, leading to the formation of intensely colored compounds. Azo coupling reactions involving pyrazolones are a common method for synthesizing azo dyes. researchgate.net For instance, new azo- and bisazo-5-pyrazolone dyes have been synthesized by the azo coupling of various arylamines and aryl diamines with different 5-pyrazolone derivatives. researchgate.net These dyes can exhibit tautomerism, existing in both azo and hydrazo forms. researchgate.net
Role of this compound in Coordination Chemistry as a Ligand
The pyrazolone structure, particularly in its enol tautomeric form, possesses excellent chelating properties, making it a valuable ligand in coordination chemistry. ijpsr.comunicam.it The presence of both oxygen and nitrogen donor atoms allows these molecules to form stable complexes with a variety of metal ions. unicam.itresearchgate.net
Complexation with Metal Ions and its Chemical Implications
Pyrazolone-based ligands can coordinate with metal ions through their oxygen and nitrogen atoms, forming stable chelate rings. unicam.itresearchgate.net This complexation can have significant chemical implications, influencing the properties and reactivity of both the ligand and the metal ion. For example, 4-acyl-5-pyrazolones are known to form O,O-chelating ligands. unicam.it Furthermore, modifications to the pyrazolone structure, such as the formation of Schiff bases, can lead to N,O-chelating ligands with enhanced coordination features. unicam.it The resulting metal complexes have been explored for various applications, and their structures can range from mononuclear to polymeric. unicam.itmdpi.com
Conclusion and Future Research Directions
Synthesis and Reactivity Trends in 1-Propyl-1h-pyrazol-5(4h)-one Chemistry
The synthesis of 1-substituted pyrazol-5-ones, including the 1-propyl derivative, is classically achieved through the condensation of a β-ketoester with a corresponding substituted hydrazine (B178648). nih.gov For this compound, this typically involves the reaction of propylhydrazine (B1293729) with ethyl acetoacetate (B1235776). Innovations in synthetic methodologies have introduced more efficient and environmentally benign approaches. These include phase transfer catalysis (PTC), which can provide high yields of N-alkylpyrazoles, and the use of novel catalysts like cerium/silica nanoparticles in aqueous media for one-pot syntheses. researchgate.netjocpr.com
A critical aspect of pyrazolone (B3327878) chemistry is its tautomerism. This compound can exist in three primary tautomeric forms: the CH, OH, and NH forms. bas.bg The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents. bas.bgtandfonline.com Aprotic solvents tend to favor the CH form, while protic solvents can shift the equilibrium towards the OH form. tandfonline.com This tautomerism is fundamental to the compound's reactivity.
The reactivity of the this compound ring is characterized by several key features:
The C4 Position : The methylene (B1212753) group at the C4 position is flanked by two carbonyl groups (or their enol equivalents), making its protons acidic. This site is prone to a variety of electrophilic substitution reactions. nih.gov It readily undergoes condensation with aldehydes and ketones, acylation, and can be halogenated. kyoto-u.ac.jpwhiterose.ac.ukrjpbcs.com
Nucleophilicity : The pyrazolone ring contains several nucleophilic centers, including the nitrogen atoms and the exocyclic oxygen, which can participate in complexation with metal ions. researchgate.netchemimpex.com
Electrophilicity : The C3 and C5 positions of the pyrazole (B372694) ring are electron-deficient and can be susceptible to nucleophilic attack under certain conditions. chemicalbook.com
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | β-Ketoester (e.g., Ethyl acetoacetate) + Substituted Hydrazine (e.g., Propylhydrazine) | Reflux in alcohol (e.g., ethanol), often with a catalytic amount of acid or base. | Well-established, straightforward procedure. | nih.gov |
| Phase Transfer Catalysis (PTC) | Pyrazole + Alkyl Halide | Often solvent-free, using a quaternary ammonium (B1175870) salt as the catalyst. | High yields, mild conditions, often avoids issues of regioselectivity. | researchgate.net |
| Multicomponent Reactions | Hydrazine, β-ketoester, and other components in one pot. | Catalyst (e.g., Ce/SiO2) in an aqueous medium. | Environmentally friendly ("green chemistry"), high atom economy. | jocpr.comnih.gov |
| From Enol Ethers and Hydrazones | Enol ether + Hydrazone | Aminocarbonylation. | Provides access to N-alkylated pyrazolones with good yields. | jocpr.com |
Unexplored Avenues in the Chemical Transformations of this compound
While the fundamental reactivity of the pyrazolone core is well-documented, several areas concerning this compound remain ripe for exploration. The development of asymmetric reactions at the C4 position is a significant frontier. nih.gov Introducing chirality at this position could open doors to new classes of ligands for catalysis and materials science.
Further research could focus on:
Organometallic Chemistry : Expanding the use of this compound and its derivatives as ligands for a wider range of transition metals could yield novel catalysts or functional materials with unique electronic or photophysical properties. bohrium.com
Photochemistry and Electrochemistry : The photochemical behavior of pyrazolones, including potential ring-opening or photoisomerization reactions, is not fully understood. bas.bg Similarly, its electrochemical properties could be harnessed for applications in sensors or electro-organic synthesis.
Cycloaddition Reactions : Investigating the participation of the pyrazolone ring or its derivatives in various cycloaddition reactions could lead to the synthesis of complex, fused heterocyclic systems.
Polymerization : Incorporating the this compound moiety into polymer backbones or as pendant groups could create functional polymers with interesting thermal, optical, or metal-chelating properties. chemimpex.com
Advancements in Computational Methods for Studying this compound
Computational chemistry offers powerful tools for understanding the structure and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations have been employed to study the relative stabilities of its tautomers, finding that the CH tautomer is typically the least stable. researchgate.net
Future computational studies could provide deeper insights into:
Reaction Mechanisms : Elucidating the precise transition states and energy profiles for known and novel reactions of this compound. This can guide the optimization of reaction conditions and the design of new transformations.
Spectroscopic Prediction : Accurately predicting NMR, IR, and UV-Vis spectra for the different tautomers and derivatives can aid in their experimental characterization. researchgate.net
QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models can correlate computed molecular descriptors with observed chemical properties, such as reactivity or efficiency in a particular application. ej-chem.org
Molecular Dynamics : MD simulations can be used to study the behavior of these molecules in different solvent environments and their interactions with other molecules or surfaces, which is crucial for materials science applications. nih.govresearchgate.net
| Computational Method | Area of Application | Potential Insights for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Tautomer Stability, Reaction Mechanisms, Electronic Properties (HOMO/LUMO) | Predicting the most stable tautomer under various conditions; understanding reactivity at the C4 position; designing derivatives with tailored electronic properties. | researchgate.netunicam.it |
| Ab Initio Methods (e.g., Hartree-Fock) | Structural Parameters, Spectroscopic Properties | Accurate calculation of bond lengths, bond angles, and vibrational frequencies to compare with experimental data. | tandfonline.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra, Photochemical Behavior | Predicting electronic transitions and understanding the response to UV light irradiation. | researchgate.net |
| Molecular Docking & Dynamics | Interaction with Biological Targets or Materials | (Beyond this article's scope for biological targets) Simulating interactions with metal surfaces, polymers, or within crystal lattices for materials science applications. | nih.govresearchgate.net |
Potential for Novel Non-Biological Chemical Applications of this compound Derivatives
The chemical properties of pyrazolones lend themselves to a variety of non-biological applications. The propyl group in this compound can enhance solubility in organic media compared to its N-H or N-phenyl counterparts, potentially improving its utility in certain applications.
Promising areas include:
Dyes and Pigments : Pyrazolone derivatives are foundational in the synthesis of azo dyes and pigments, valued for their color stability. chemimpex.comsemanticscholar.org The specific electronic contribution of the N-propyl group could be explored to fine-tune the color of such dyes.
Analytical Reagents : The ability of the pyrazolone core to form stable, often colored, complexes with metal ions makes its derivatives excellent analytical reagents for colorimetric assays or for solvent extraction of metals. kyoto-u.ac.jpchemimpex.comiaea.org 4-Acyl derivatives, in particular, are powerful chelating agents. kyoto-u.ac.jp
Materials Science : Pyrazolone derivatives are being investigated for their use in developing new materials. semanticscholar.orgontosight.ai This includes their incorporation into polymers to enhance durability and performance, and their use as ligands in metal complexes for creating materials with interesting photoluminescent or electrical properties. chemimpex.combohrium.com
Corrosion Inhibitors : The nitrogen-containing heterocyclic ring and the presence of multiple bonding centers suggest that these compounds could effectively adsorb onto metal surfaces, offering potential as corrosion inhibitors for various metals and alloys.
Methodological Innovations in the Study of this compound and Related Compounds
Advancements in both synthetic and analytical methodologies will continue to drive research into pyrazolone chemistry. The development of high-throughput screening methods could accelerate the discovery of new reactions and applications for this compound.
Key methodological innovations include:
Green Chemistry Approaches : The move towards more sustainable chemistry will favor methods that use aqueous media, reusable catalysts, and energy-efficient conditions (e.g., microwave-assisted synthesis). nih.govresearchgate.net
Flow Chemistry : Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of pyrazolone derivatives.
Advanced Analytical Techniques : The use of sophisticated 2D NMR techniques and advanced mass spectrometry is crucial for the unambiguous characterization of new derivatives and for studying complex tautomeric equilibria.
Catalyst Development : The design of new, highly efficient, and selective catalysts for functionalizing the pyrazolone ring, particularly for enantioselective transformations at the C4 position, remains a major goal. nih.gov The use of magnetically recyclable nanocatalysts represents a promising direction for sustainable synthesis. acs.org
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Propyl-1H-pyrazol-5(4H)-one and its derivatives?
The synthesis typically involves condensation reactions between hydrazines and 1,3-diketones or their equivalents. For example:
- Vilsmeier-Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃/DMF to introduce formyl groups at the 4-position .
- Catalyzed condensation : Refluxing pyrazolone derivatives with aromatic amines in ethanol, using glacial acetic acid as a catalyst, to form Schiff bases .
Key parameters :
| Reaction Type | Reagents | Temperature/Time | Yield |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 0°C → 60°C | 70–85% |
| Schiff base formation | Ethanol, glacial acetic acid | Reflux (7–30 hr) | 65–90% |
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Bruker APEX-II) .
- Refinement : Employ SHELX programs (e.g., SHELXL-2018) for structure solution and refinement. Hydrogen atoms are placed in calculated positions, with riding models for non-polar H atoms .
- Key metrics : R-factor < 0.05, C–C bond length precision ±0.002 Å, and dihedral angles between substituents (e.g., 8–32° for aryl rings) .
Q. What spectroscopic techniques are used to characterize pyrazolone derivatives?
- NMR : Confirm regiochemistry via ¹H/¹³C shifts (e.g., pyrazolone carbonyl at ~170 ppm in ¹³C NMR) .
- FTIR : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH/OH stretches at 3200–3500 cm⁻¹ .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- DFT calculations : Use Gaussian or ORCA to predict reaction pathways, transition states, and regioselectivity. For example, B3LYP/6-31G(d) basis sets model electron delocalization in pyrazolone rings .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., acetylcholinesterase) using AutoDock Vina .
Case study : Pyrazolone Schiff bases showed enhanced antibacterial activity when electron-withdrawing groups (e.g., -Cl) were introduced at the 4-position, aligning with DFT-predicted charge distribution .
Q. How do substituents influence the pharmacological activity of pyrazolone derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial potency by increasing electrophilicity .
- Bulkier substituents (e.g., coumarin, aryl) improve DNA intercalation and anticancer activity .
Experimental validation : MIC values against S. aureus ranged from 8–64 µg/mL for derivatives with 4-Cl substituents .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case example : Discrepancies in C=O bond lengths (IR: 1.23 Å vs. SC-XRD: 1.28 Å) arise from solid-state vs. solution-phase environments. Validate via:
Q. How are pyrazolone-metal complexes synthesized, and what are their applications?
- Synthesis : React pyrazolone ligands (e.g., acylpyrazolones) with metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water .
- Applications :
| Metal | Coordination Geometry | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Square planar | Antibacterial agents | |
| Eu³⁺ | Octahedral | Luminescent materials |
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields across studies?
- Variables to control :
- Statistical tools : Use Design of Experiments (DoE) to optimize parameters like temperature and molar ratios .
Methodological Best Practices
Q. What are the protocols for growing high-quality single crystals of pyrazolone derivatives?
Q. How to validate computational models against experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
